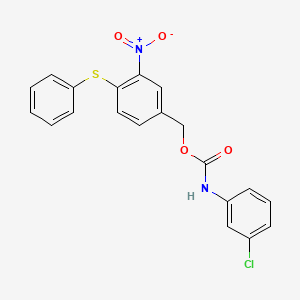
3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C20H15ClN2O4S . It is also known by other names such as “[3-nitro-4-(phenylsulfanyl)phenyl]methyl N-(3-chlorophenyl)carbamate” and "Carbamic acid, (3-chlorophenyl)-, [3-nitro-4-(phenylthio)phenyl]methyl ester (9CI)" .
Physical and Chemical Properties The molecular weight of this compound is 414.86 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.
Scientific Research Applications
Organic Synthesis and Reactions
Research has demonstrated the versatility of nitroaromatic compounds in organic synthesis. For example, the reaction of 3-Nitro-ω-benzylideneacetophenone with carbanions containing leaving groups leads to the formation of complex organic structures through conjugated addition and subsequent intramolecular vicarious nucleophilic substitution of hydrogen (VNS) (Mąkosza & Krylova, 1998). This illustrates the potential of such compounds in the synthesis of novel organic molecules.
Materials Science
In the realm of materials science, nitroaromatic compounds have been utilized in the development of advanced materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, synthesized through a benzidine rearrangement reaction involving nitrophenylsulfane derivatives, have shown high refractive indices and good thermomechanical stabilities (Tapaswi et al., 2015). These properties are crucial for applications in optoelectronics and advanced coatings.
Agricultural Applications
In agriculture, carbamate derivatives have been investigated for their potential use in pest control. The synthesis and bioevaluation of carbamate derivatives against the root-knot nematode (Meloidogyne javanica) highlight the role of carbamoyloxy moiety in enhancing nematicidal activity (Kumari, Singh, & Walia, 2014). This suggests the utility of such compounds in developing new, more effective pesticides.
Photophysical Properties
Compounds related to 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate also exhibit interesting photophysical properties. For instance, 2-pyrazoline derivatives have been shown to have fluorescence, non-linear optical, and mesogenic properties, depending on the substituent in the phenyl ring (Barberá et al., 1998). These findings could have implications for the design of optical materials and liquid crystals.
Environmental Chemistry
In environmental chemistry, the study of nitrogenous organic precursors for disinfection by-products (DBPs) in water treatment reveals that nitroaromatic compounds can be significant precursors to nitrosamines, a class of carcinogenic DBPs (Chang, Chen, & Wang, 2011). Understanding the behavior of these compounds in water treatment processes is essential for mitigating health risks associated with drinking water.
Safety and Hazards
properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKFUFWNUFVQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)
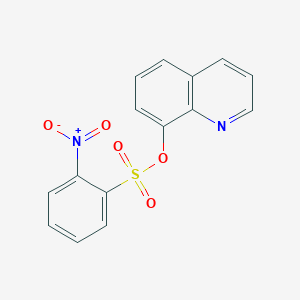

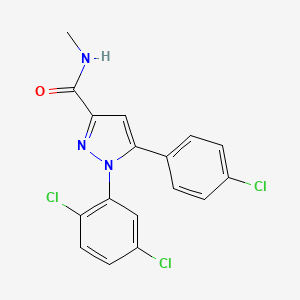
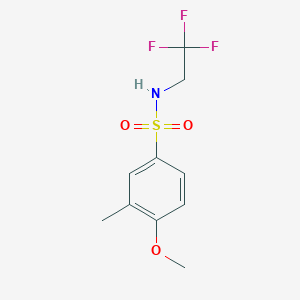
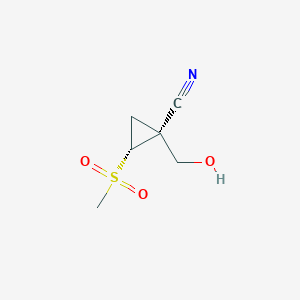

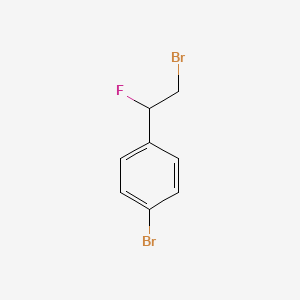
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)
